Cas no 251311-30-5 (1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)-)

1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)-

-

- MDL: MFCD29066279

- インチ: 1S/C14H8F6O/c15-13(16,17)11-8-10(9-4-2-1-3-5-9)6-7-12(11)21-14(18,19)20/h1-8H

- InChIKey: DHVYKTXABARJAD-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)=CC=C(OC(F)(F)F)C(C(F)(F)F)=C1

1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB275704-1 g |

4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl; . |

251311-30-5 | 1g |

€690.00 | 2023-03-19 | ||

| abcr | AB275704-1g |

4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl; . |

251311-30-5 | 1g |

€690.00 | 2024-04-18 |

1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)- 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)-に関する追加情報

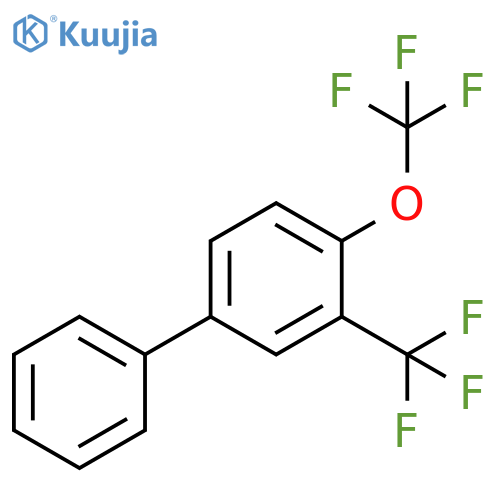

Chemical Compound: 1,1'-Biphenyl, 4-(Trifluoromethoxy)-3-(Trifluoromethyl) (CAS No. 251311-30-5)

The compound 1,1'-Biphenyl, 4-(Trifluoromethoxy)-3-(Trifluoromethyl), with the CAS registry number 251311-30-5, is an organic chemical entity that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond. The substitution pattern on the benzene rings includes a trifluoromethoxy group at the para position and a trifluoromethyl group at the meta position. These substituents impart unique electronic and steric properties to the molecule, making it a valuable component in various chemical applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methods. One prominent approach involves the coupling reaction of aryl halides with phenol derivatives under palladium-catalyzed conditions. This method not only ensures high yields but also allows for precise control over the substitution pattern on the biphenyl framework. The incorporation of trifluoromethoxy and trifluoromethyl groups is particularly challenging due to their electron-withdrawing nature, which can influence reaction pathways and selectivity.

The physical properties of 1,1'-Biphenyl, 4-(Trifluoromethoxy)-3-(Trifluoromethyl) are highly dependent on its molecular structure. The presence of highly electronegative fluorine atoms in both substituents significantly affects the compound's melting point, boiling point, and solubility. Experimental data indicate that this compound exhibits a relatively high melting point due to strong intermolecular forces arising from the fluorinated groups. Additionally, its solubility in organic solvents is moderate, making it suitable for use in various organic reactions and formulations.

In terms of applications, this compound has found utility in drug discovery programs targeting various therapeutic areas. The unique electronic properties of the trifluoromethoxy and trifluoromethyl groups make them ideal for modulating the pharmacokinetic profiles of drug candidates. Recent studies have demonstrated that this compound can serve as a building block for constructing bioisosteres, which are structural analogs designed to mimic the pharmacological activity of natural compounds while improving their stability and bioavailability.

Moreover, the compound has been explored as a potential candidate in materials science for applications such as liquid crystals and optoelectronic devices. The rigid biphenyl structure and the electron-withdrawing substituents contribute to its ability to form ordered molecular assemblies, which are crucial for these applications. Researchers have reported that incorporating this compound into liquid crystal matrices enhances their dielectric properties and thermal stability.

The latest research on 1,1'-Biphenyl, 4-(Trifluoromethoxy)-3-(Trifluoromethyl) has focused on its role in catalytic processes. Specifically, it has been investigated as a ligand in transition metal-catalyzed reactions due to its ability to stabilize metal centers through π-interactions and electronic effects. Studies have shown that this compound can enhance the catalytic activity and selectivity in reactions such as cross-couplings and hydrogenations.

In conclusion, 1,1'-Biphenyl, 4-(Trifluoromethoxy)-3-(Trifluoromethyl) (CAS No. 251311-30-5) is a versatile organic compound with a wide range of applications across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing chemical innovation.

251311-30-5 (1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)-) 関連製品

- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)

- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)

- 1805458-19-8(Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)

- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)

- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)

- 404900-23-8(N-4-(1,3-benzoxazol-2-yl)phenylpropanamide)

- 2034533-46-3(4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]morpholine)

- 1187423-61-5(2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)

- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 62833-51-6(Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-)